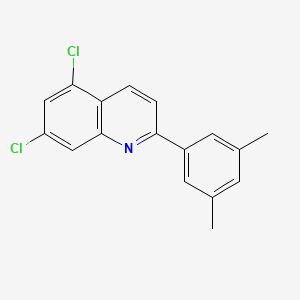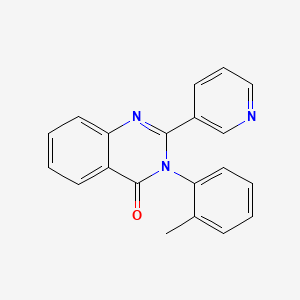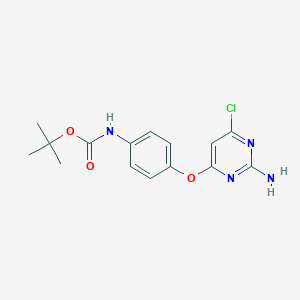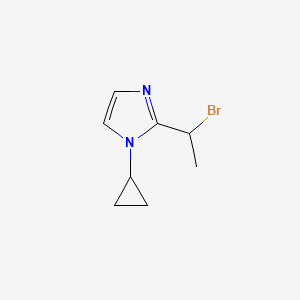
3,4-diformylbenzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diformylbenzoic Acid: is an organic compound with the molecular formula C₉H₆O₄ and a molecular weight of 178.14 g/mol It is a derivative of benzoic acid, characterized by the presence of two formyl groups at the 3 and 4 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Diformylbenzoic Acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-dimethylbenzoic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Another method includes the Vilsmeier-Haack reaction, where 3,4-dimethoxybenzaldehyde is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Diformylbenzoic Acid undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products:
Oxidation: 3,4-Dicarboxybenzoic acid
Reduction: 3,4-Dihydroxymethylbenzoic acid
Substitution: 3,4-Diformyl-5-nitrobenzoic acid, 3,4-Diformyl-5-chlorobenzoic acid
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Diformylbenzoic Acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor in the synthesis of bioactive compounds. It may be used in the development of new drugs and therapeutic agents .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the design of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of 3,4-Diformylbenzoic Acid is primarily related to its ability to undergo various chemical transformations. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products . The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl groups, which makes the aromatic ring more susceptible to electrophilic substitution reactions .
Comparación Con Compuestos Similares
3,4-Dimethylbenzoic Acid: Lacks the formyl groups, making it less reactive in certain chemical transformations.
3,4-Dihydroxybenzoic Acid: Contains hydroxyl groups instead of formyl groups, leading to different reactivity and applications.
3,4-Dicarboxybenzoic Acid: Formed by the oxidation of 3,4-Diformylbenzoic Acid, with carboxyl groups replacing the formyl groups.
Uniqueness: this compound is unique due to the presence of two formyl groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C9H6O4 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
3,4-diformylbenzoic acid |
InChI |
InChI=1S/C9H6O4/c10-4-7-2-1-6(9(12)13)3-8(7)5-11/h1-5H,(H,12,13) |
Clave InChI |
NWWCNAWRIKVXRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)












